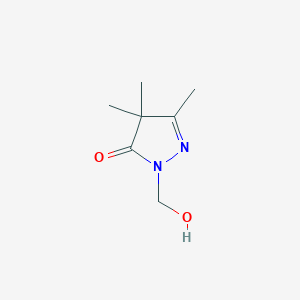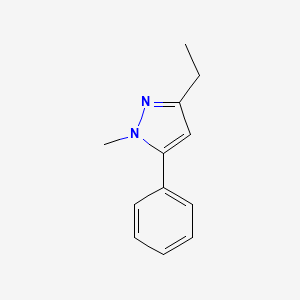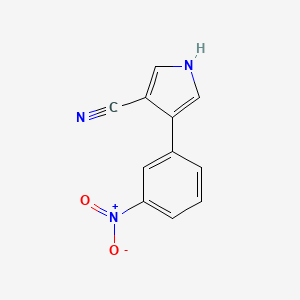
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate typically involves multiple steps. One common method starts with the preparation of the pyrrolizine ring system, followed by the introduction of the hydroxyl groups and the isopropyl group. The final step involves esterification with butyric acid to form the butyrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the ester group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can be compared with other similar compounds, such as:
Pyrrolizidine alkaloids: These compounds share the pyrrolizine ring system but differ in their functional groups and biological activities.
Butyrate esters: These compounds have the butyrate ester group but may have different core structures.
The uniqueness of This compound
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
[(1R,2R,3S,8S)-2,3-dihydroxy-2-propan-2-yl-1,3,5,6,7,8-hexahydropyrrolizin-1-yl]methyl butanoate |
InChI |
InChI=1S/C15H27NO4/c1-4-6-13(17)20-9-11-12-7-5-8-16(12)14(18)15(11,19)10(2)3/h10-12,14,18-19H,4-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
InChI-Schlüssel |
MFSWMTXLBXADJT-NZBPQXDJSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@H]1[C@@H]2CCCN2[C@H]([C@]1(C(C)C)O)O |
Kanonische SMILES |
CCCC(=O)OCC1C2CCCN2C(C1(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)


